
6''-O-acetylisovitexin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’‘-O-acetylisovitexin is a natural flavonoid compound that can be isolated from the aboveground parts of Lespedeza juncea. It is known for its various biological activities and is used in research related to life sciences . The molecular formula of 6’'-O-acetylisovitexin is C23H22O11, and it has a molecular weight of 474.418 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6’'-O-acetylisovitexin can be synthesized through the acetylation of isovitexin. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled conditions . The reaction is carried out at room temperature, and the product is purified using standard chromatographic techniques.
Industrial Production Methods
Industrial production of 6’'-O-acetylisovitexin involves the extraction of isovitexin from plant sources, followed by its chemical modification. The extraction process includes solvent extraction, filtration, and concentration. The acetylation step is similar to the laboratory synthesis but is scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions
6’'-O-acetylisovitexin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, which can be further studied for their biological activities .
Scientific Research Applications
6’'-O-acetylisovitexin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: It has been studied for its effects on cellular processes and signaling pathways.
Medicine: Research has shown its potential in promoting bone health and its osteoanabolic effects.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 6’'-O-acetylisovitexin involves its interaction with various molecular targets and pathways. It has been shown to stimulate osteoblast differentiation through mitochondrial biogenesis and respiration, which requires adiponectin receptors (AdipoRs) . This leads to increased bone formation and strength, making it a potential therapeutic agent for bone-related disorders .
Comparison with Similar Compounds
Similar Compounds
Isovitexin: A closely related compound that lacks the acetyl group.
Apigenin: Another flavonoid with similar biological activities.
Vitexin: A flavonoid glycoside similar to isovitexin.
Uniqueness
6’'-O-acetylisovitexin is unique due to its acetyl group, which enhances its biological activity and stability compared to its non-acetylated counterparts . This modification allows for better interaction with molecular targets and improved therapeutic potential.
Properties
Molecular Formula |
C23H22O11 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3/t16-,19-,21+,22-,23+/m1/s1 |
InChI Key |
FNDIFZKJJZQTQL-QJLVSEQISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


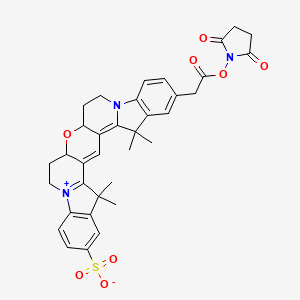
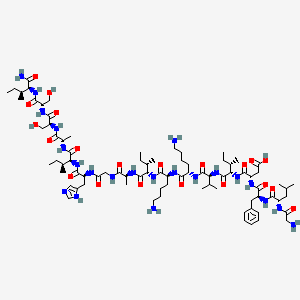
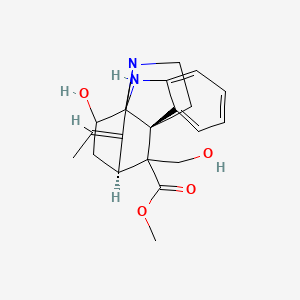


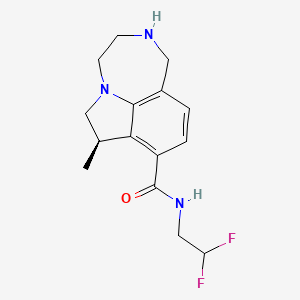
![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
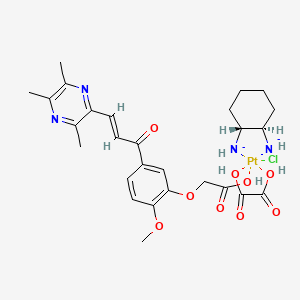
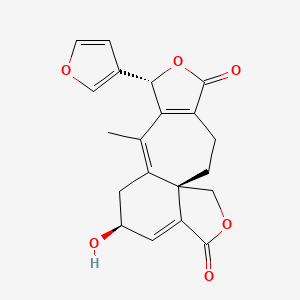
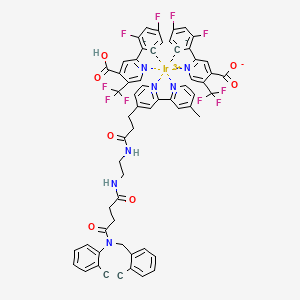
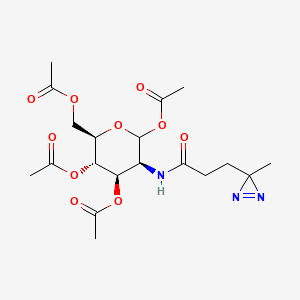
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B12385009.png)
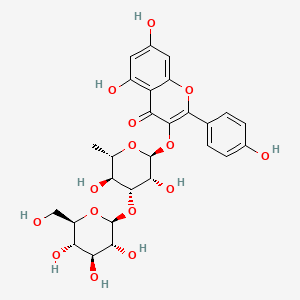
![trisodium;2,4-bis[[2,4-diamino-5-[(3-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate](/img/structure/B12385025.png)
